molecular formula C6H6FNO B1322618 (6-Fluoropyridin-3-yl)methanol CAS No. 39891-05-9

(6-Fluoropyridin-3-yl)methanol

Cat. No.: B1322618
CAS No.: 39891-05-9
M. Wt: 127.12 g/mol
InChI Key: UCSVYHGEBZQLBZ-UHFFFAOYSA-N
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Description

(6-Fluoropyridin-3-yl)methanol (CAS: 39891-05-9) is a fluorinated pyridine derivative with the molecular formula C₆H₆FNO and a molecular weight of 127.12 g/mol . Structurally, it features a hydroxymethyl group (-CH₂OH) at the 3-position and a fluorine atom at the 6-position of the pyridine ring. It is also known as 2-Fluoro-5-(hydroxymethyl)pyridine and serves as a key intermediate in medicinal chemistry, particularly in synthesizing radiopharmaceuticals (e.g., [¹⁸F]T807 for tau imaging ) and heterocyclic compounds . The compound is stored under inert conditions at 2–8°C due to its sensitivity to oxidation and moisture .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (6-Fluoropyridin-3-yl)methanol typically involves the reduction of 6-fluoronicotinaldehyde. One common method includes the use of sodium borohydride as a reducing agent in methanol under ice-cooled conditions. The reaction proceeds as follows:

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: (6-Fluoropyridin-3-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: Further reduction can convert the hydroxymethyl group to a methyl group.

    Substitution: The fluorine atom can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.

Major Products:

  • Oxidation of this compound can yield 6-fluoronicotinaldehyde or 6-fluoronicotinic acid.
  • Reduction can produce 6-fluoro-3-methylpyridine.
  • Substitution reactions can lead to various derivatives depending on the nucleophile used.

Scientific Research Applications

(6-Fluoropyridin-3-yl)methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (6-Fluoropyridin-3-yl)methanol depends on its specific application. In biological systems, it can interact with enzymes and receptors, influencing various biochemical pathways. The fluorine atom’s presence enhances the compound’s stability and bioavailability, making it a valuable tool in drug design and development .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Modifications on the Pyridine Ring

Fluorine vs. Trifluoromethyl Substitution

  • [6-(Trifluoromethyl)pyridin-3-yl]methanol (CAS: Not specified): Structural difference: A trifluoromethyl (-CF₃) group replaces the fluorine atom at the 6-position.

Halogen Additions

  • (2-Chloro-5-fluoropyridin-3-yl)methanol (CAS: 1227563-88-3): Structural difference: An additional chlorine atom at the 2-position. Impact: Chlorine’s bulkiness and electronegativity alter steric and electronic properties, which may reduce solubility but improve selectivity in enzyme inhibition .

Hydroxymethyl Group Modifications

Ethanol Derivatives

  • 1-(6-Fluoropyridin-3-yl)ethanol (CAS: 1034467-37-2): Structural difference: A hydroxyl-bearing ethyl chain (-CH(OH)CH₃) replaces the hydroxymethyl group.

Incorporation into Complex Heterocycles

  • 3-(6-Fluoropyridin-3-yl)-7,8-dimethyl-4,8-dihydro-1H-pyrano[3',4':4,5]furo[3,2-c]pyridin-9(3H)-one (12f): Structural difference: The hydroxymethylpyridine moiety is integrated into a fused pyrano-furo-pyridone system. Impact: Enhanced rigidity and binding specificity for targets like kinases or neurotransmitter receptors .

Functional Group Replacements

Boronic Acid Derivatives

  • (6-Fluoropyridin-3-yl)boronic acid (CAS: 351019-18-6):
    • Structural difference : The hydroxymethyl group is replaced with a boronic acid (-B(OH)₂).
    • Impact : Enables Suzuki-Miyaura cross-coupling reactions for constructing biaryl systems in drug discovery .

Carboxylic Acid Derivatives

  • 3-(6-Fluoropyridin-3-yl)propanoic acid (CAS: Not specified): Structural difference: A propanoic acid chain replaces the hydroxymethyl group. Impact: Introduces acidity (pKa ~4–5), improving water solubility and metal-binding capacity .

Pharmacological and Physicochemical Profiles

Binding Affinity and Receptor Interactions

  • Bis(6-fluoropyridin-3-yl)methanol (Compound 5 in ): Tested for muscarinic acetylcholine receptor (mAChR) affinity via [³H]-N-methylscopolamine binding assays. Comparison: The dimeric structure may enhance avidity compared to monomeric this compound, though specific data for the latter are unavailable .

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) LogP (Predicted) Solubility (mg/mL)
This compound C₆H₆FNO 127.12 0.5–1.2 ~50 (in DMSO)
[6-(Trifluoromethyl)pyridin-3-yl]methanol C₇H₆F₃NO 177.12 1.8–2.5 ~20 (in DMSO)
1-(6-Fluoropyridin-3-yl)ethanol C₇H₈FNO 141.14 0.8–1.5 ~30 (in EtOH)

Biological Activity

(6-Fluoropyridin-3-yl)methanol is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, synthesis methods, and relevant research findings.

  • Molecular Formula : C₆H₆FNO
  • Molecular Weight : 141.11 g/mol
  • Structure : The compound features a pyridine ring with a fluorine atom at the 6-position and a hydroxymethyl group (-CH₂OH) at the 3-position, which contributes to its unique chemical reactivity.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors in biological systems. The presence of the fluorine atom enhances the compound's stability and bioavailability, making it a valuable candidate in drug design.

Research indicates that this compound may inhibit certain cytochrome P450 enzymes, particularly CYP1A2, which plays a crucial role in drug metabolism. This inhibition suggests potential implications for drug-drug interactions and pharmacokinetics in therapeutic contexts.

Biological Activities

Synthesis Methods

The synthesis of this compound typically involves standard organic synthesis techniques such as:

  • Refluxing : A common method where reactants are heated together to facilitate chemical reactions.
  • Microwave-Assisted Synthesis : This modern technique uses microwave radiation to accelerate chemical reactions, often leading to higher yields and shorter reaction times.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

CompoundKey FeaturesBiological Activity
6-FluoronicoitnaldehydePrecursor for synthesisPotential enzyme inhibitor
6-Fluoronicoitnic acidOxidation productAntimicrobial properties
6-Fluoro-3-methylpyridineReduction productNeuropharmacological effects

This table illustrates how variations in substituents can influence biological activity and application potential.

Case Studies and Research Findings

Several studies have highlighted the biological significance of this compound:

  • In Vitro Studies :
    • Investigations into the inhibition of CYP1A2 revealed that this compound could serve as a scaffold for developing selective inhibitors that could be used therapeutically to manage drug metabolism.
  • In Vivo Evaluations :
    • Animal models have been utilized to study the pharmacokinetics and pharmacodynamics of this compound, emphasizing its potential for oral bioavailability and therapeutic efficacy in treating metabolic disorders .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (6-Fluoropyridin-3-yl)methanol, and how are intermediates characterized?

  • Methodology : Synthesis typically involves fluorination of a pyridine precursor (e.g., 3-hydroxymethylpyridine) using fluorinating agents like KF in DMSO, followed by reduction of carbonyl intermediates with LiAlH₄ or NaBH₄. Structural confirmation employs NMR (¹H/¹³C), FT-IR, and mass spectrometry. For example, fluorination at the 6-position is confirmed via distinct downfield shifts in ¹⁹F NMR .

Q. How is purity assessed during synthesis, and what analytical techniques are prioritized?

  • Methodology : Purity is evaluated via HPLC (C18 column, UV detection at 254 nm) and GC-MS. Residual solvents are quantified using headspace GC, while elemental analysis ensures stoichiometric accuracy. X-ray crystallography may resolve ambiguities in regiochemistry .

Q. What are the key physicochemical properties influencing its reactivity?

  • Methodology : LogP (measured via shake-flask method) and pKa (determined potentiometrically) guide solubility and stability. The electron-withdrawing fluorine enhances acidity of the hydroxyl group (pKa ~10.2), facilitating derivatization. Thermal stability is assessed via TGA/DSC .

Advanced Research Questions

Q. How can reaction conditions be optimized for high-yield fluorination while minimizing side products?

  • Methodology : Microwave-assisted synthesis reduces reaction time (30–60 minutes vs. 12 hours conventional) with improved regioselectivity. Continuous flow reactors enhance yield (>85%) by maintaining precise temperature control (80–100°C) and avoiding LiAlH₄ over-reduction .

Q. What mechanistic insights explain contradictions in fluorination efficiency across studies?

  • Methodology : Competing SNAr (nucleophilic aromatic substitution) vs. radical pathways depend on solvent polarity and fluoride source. DFT calculations (B3LYP/6-31G*) show activation barriers for fluorination are lower in polar aprotic solvents (ΔG‡ ~25 kcal/mol in DMSO vs. 32 kcal/mol in THF) .

Q. How does this compound serve as a precursor for radiopharmaceuticals targeting neurological disorders?

  • Methodology : Radiolabeling with ¹⁸F via nucleophilic substitution (K¹⁸F/kryptofix) yields tracers like [¹⁸F]T807, a tauopathy imaging agent. In vitro binding assays (radioligand displacement with [³H]N-methylscopolamine) confirm mAChR affinity (IC₅₀ = 12 nM) .

Q. What strategies mitigate metabolic instability in drug candidates derived from this scaffold?

  • Methodology : Methylation of the hydroxyl group or conjugation with PEG moieties reduces first-pass metabolism (human liver microsomes t₁/₂ increased from 15 to >120 minutes). Deuterium incorporation at the benzylic position further stabilizes against CYP450 oxidation .

Q. How do structural modifications (e.g., methyl/trifluoromethyl substituents) alter bioactivity?

  • Methodology : SAR studies show 6-fluoro-5-methyl analogs (e.g., from ) exhibit 3-fold higher GSK-3β inhibition (IC₅₀ = 0.8 μM) vs. unsubstituted derivatives due to enhanced hydrophobic pocket binding. Co-crystallization with GSK-3β (PDB: 6K7) validates interactions .

Q. Data Contradiction Analysis

Q. Why do conflicting reports exist regarding its cytotoxicity in cancer cell lines?

  • Resolution : Discrepancies arise from assay conditions (e.g., serum-free vs. serum-containing media). In HeLa cells, IC₅₀ ranges from 50 μM (serum-free) to >200 μM (10% FBS), suggesting serum albumin binding reduces bioavailability. Flow cytometry with Annexin V/PI staining clarifies apoptosis vs. necrosis mechanisms .

Properties

IUPAC Name

(6-fluoropyridin-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6FNO/c7-6-2-1-5(4-9)3-8-6/h1-3,9H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCSVYHGEBZQLBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1CO)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50627408
Record name (6-Fluoropyridin-3-yl)methanol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39891-05-9
Record name 6-Fluoro-3-pyridinemethanol
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Record name (6-Fluoropyridin-3-yl)methanol
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Record name (6-fluoropyridin-3-yl)methanol
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Synthesis routes and methods I

Procedure details

Thionyl chloride (0.29 mL, 4.08 mmol) was added to a slurry of 6-fluoronicotinic acid (13, 0.48 g, 3.40 mmol) and N,N-dimethylformamide (0.1 mL, catalytic amount) in benzene (40 mL) at room temperature under nitrogen, after which the mixture was heated at reflux for 3 h. The solvent was removed under reduced pressure to provide an amber oil that was dissolved in 1,4-dioxane (25 mL) under nitrogen. The solution was treated with sodium borohydride (0.26 g, 6.80 mmol) and the mixture was stirred at room temperature for 24 h. The suspension was diluted with sat. NaHCO3 solution (200 mL) and extracted with diethyl ether (3×200 mL). The combined organic extracts were dried over Na2SO4, filtered and the solvents were removed under reduced pressure to provide the title compound as a colorless oil: 1H NMR (300 MHz) 8.20 (s, 1H), 7.87-7.81 (dt, J=8.0, 2.3 Hz, 1H), 6.97-6.93 (dd, J=8.4, 2.8 Hz, 1H), 4.73 (s, 2H), 2.04 (bs, 1H) ppm.
Quantity
0.29 mL
Type
reactant
Reaction Step One
Quantity
0.48 g
Type
reactant
Reaction Step One
Quantity
0.1 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
0.26 g
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

The mixture of 5-(chloromethyl)-2-fluoropyridine and 5-(dichloromethyl)-2-fluoropyridine (30.7 g, 211 mmol) was placed into a round-bottomed flask with H2O (300 mL) and K2CO3 (32.1 g, 232 mmol), which was heated to an oily suspension for 4 h. The mixture was then cooled to rt, and the layers were separated. The aqueous layer was washed with EtOAc (2×50 mL). The combined organic layers were then washed with H2O (3×100 mL), dried over MgSO4, filtered, and concentrated. This mixture was purified by column chromatography (6:1 hexane:EtOAc) to yield (6-fluoropyridin-3-yl)methanol and 6-((6-fluoropyridin-3-yl)methoxy)nicotinaldehyde.
Quantity
0 (± 1) mol
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reactant
Reaction Step One
Quantity
30.7 g
Type
reactant
Reaction Step One
Name
Quantity
32.1 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(6-Fluoropyridin-3-yl)methanol
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Reactant of Route 5
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Reactant of Route 6
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